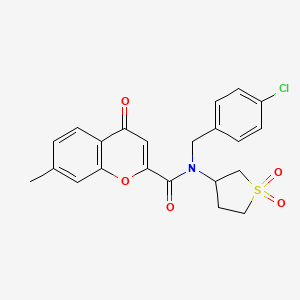
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite a mouthful, so let’s break it down:
N-(4-chlorobenzyl): This part refers to a benzyl group (C₆H₅CH₂-) with a chlorine atom (Cl) attached at the para position (position 4) on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring (C₄H₇S) with a carbonyl group (C=O) attached at position 3.
7-methyl-4-oxo-4H-chromene-2-carboxamide: This portion describes a chromene ring (a six-membered ring containing an oxygen atom) with a methyl group (CH₃) at position 7 and a carboxamide group (CONH₂) at position 2.
- Overall, this compound combines elements from different chemical classes, making it intriguing for further study.
準備方法
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. researchers often use a combination of organic synthesis techniques to assemble complex molecules like this one.
- Industrial production methods would likely involve multi-step processes, including protecting group strategies, cyclization reactions, and amide bond formation.
化学反応の分析
Reactivity: Given its diverse functional groups, this compound could undergo various reactions
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions and starting materials.
科学的研究の応用
Chemistry: Investigating its reactivity and designing novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring potential therapeutic applications (e.g., anticancer, antimicrobial).
Industry: Developing new materials or catalysts based on its unique structure.
作用機序
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. understanding its interactions with cellular targets (e.g., proteins, DNA) would be crucial.
類似化合物との比較
- Similar compounds might include other chromenes, benzyl-substituted molecules, or thiophene derivatives.
- Highlighting its uniqueness would involve emphasizing the combination of these diverse features.
特性
分子式 |
C22H20ClNO5S |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-2-7-18-19(25)11-21(29-20(18)10-14)22(26)24(17-8-9-30(27,28)13-17)12-15-3-5-16(23)6-4-15/h2-7,10-11,17H,8-9,12-13H2,1H3 |
InChIキー |
ZYPKZLNSPKRHGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzyl-3-(4-fluorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11383485.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383496.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11383504.png)
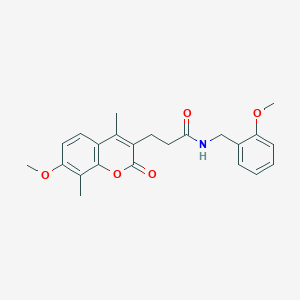
![3-ethyl-N-(2-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383511.png)
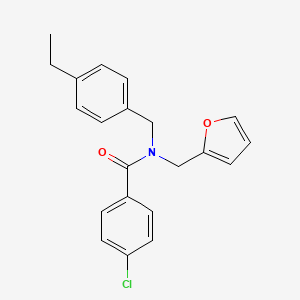
![N-(2-fluorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383526.png)
![N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383532.png)
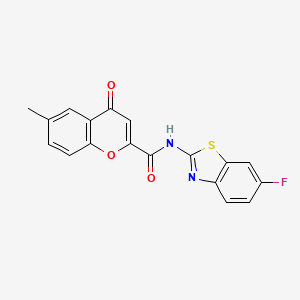

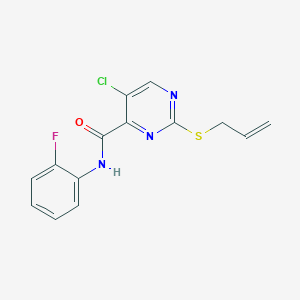
![2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B11383551.png)
![2-(4-bromophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B11383552.png)
